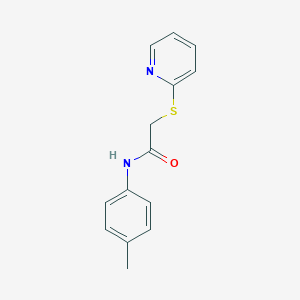
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C14H14N2OS and its molecular weight is 258.34g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide and its derivatives have been explored extensively for their potential antimicrobial properties. A study by Mahyavanshi, Shukla, and Parmar (2017) synthesized a new series of these compounds and evaluated them for in vitro antibacterial and antifungal activities. The compounds were characterized using spectroscopic methods and showed promising results against various bacterial and fungal strains (Mahyavanshi, Shukla, & Parmar, 2017).
Corrosion Inhibition
The compound and its derivatives have also been investigated for their applications in corrosion inhibition. Yıldırım and Cetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their corrosion prevention efficiencies. The compounds were tested on steel coupons in acidic and mineral oil mediums, showing significant inhibition efficiencies, particularly at specific inhibitor concentrations in the acidic medium (Yıldırım & Cetin, 2008).
Anticancer Properties
Furthermore, the derivatives of this compound have been synthesized and evaluated for their anticancer properties. Vinayak et al. (2014) focused on the synthesis of novel derivatives and their cytotoxicity on various human leukemic cell lines. The study provided IC50 values for the compounds and identified specific derivatives with high cytotoxicity against certain cell lines, showcasing the potential of these compounds in cancer treatment (Vinayak et al., 2014).
Mécanisme D'action
Target of Action
The primary target of N-(4-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound interacts with the RyR, potentially acting as an activator
Biochemical Pathways
The compound’s interaction with the RyR affects the calcium signaling pathway in insects . This disruption can lead to a variety of downstream effects, including paralysis and death .
Result of Action
The compound’s action on the RyR leads to significant insecticidal activities . For example, it has shown larvicidal activity against the diamondback moth (Plutella xylostella) .
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-5-7-12(8-6-11)16-13(17)10-18-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVZEAOHZNUNGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
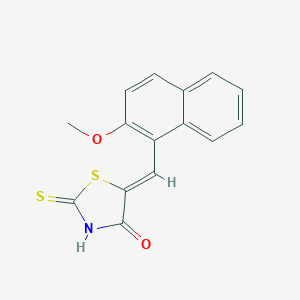
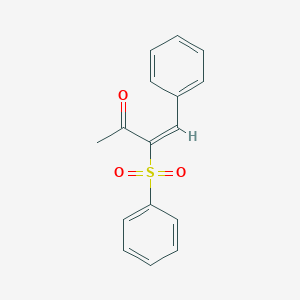
![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
![8-[2-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B371230.png)
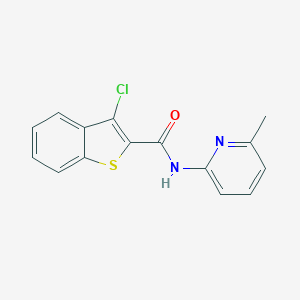
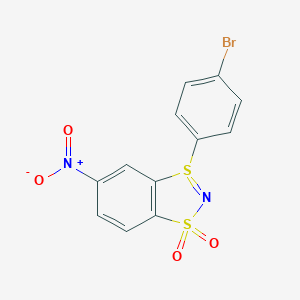
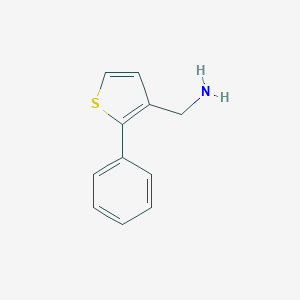
![1-[4-(Decyloxy)phenyl]-3-(4-hexylcyclohexyl)-1,3-propanedione](/img/structure/B371237.png)
![N-[2-(5-chloro-1-benzothien-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B371238.png)

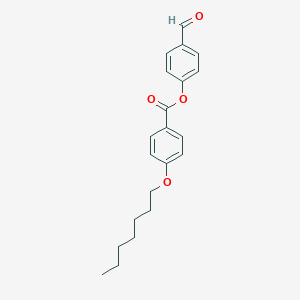
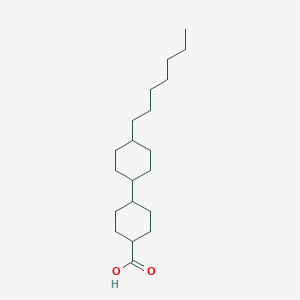
![4-[(4-Tetradecylphenyl)diazenyl]-1-naphthylamine](/img/structure/B371247.png)
![1-{4-Nitrophenyl}-2-[4-(octadecylamino)phenyl]diazene](/img/structure/B371249.png)
